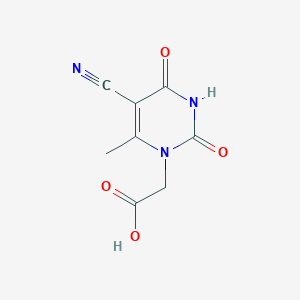

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-cyano-6-methyl-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c1-4-5(2-9)7(14)10-8(15)11(4)3-6(12)13/h3H2,1H3,(H,12,13)(H,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONAEISTHAXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639997 | |

| Record name | (5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-45-8 | |

| Record name | (5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method starts with the condensation of cyanoacetic acid with urea under acidic conditions to form the pyrimidine ring. This is followed by methylation and subsequent oxidation steps to introduce the cyano and dioxo functionalities.

Condensation Reaction: Cyanoacetic acid reacts with urea in the presence of a strong acid like hydrochloric acid to form the pyrimidine ring.

Methylation: The intermediate product is methylated using methyl iodide or dimethyl sulfate.

Oxidation: The final step involves oxidation using an oxidizing agent such as potassium permanganate or hydrogen peroxide to introduce the dioxo groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, alcohols.

Major Products

Oxidation Products: More oxidized pyrimidine derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted pyrimidine compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that pyrimidine-based compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The structural features of 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid contribute to its potential as a lead compound in developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Enzyme Inhibition

This compound has been evaluated as an inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes play a crucial role in amino acid metabolism, and their inhibition could have therapeutic implications for metabolic disorders.

Herbicide Safeners

The compound has shown promise as a herbicide safener, which enhances the selectivity of herbicides towards crops while minimizing damage to them. Laboratory experiments indicate that it can protect sunflower seedlings from the phytotoxic effects of certain herbicides like 2,4-D.

Plant Growth Regulation

Studies suggest that pyrimidine derivatives can act as growth regulators in plants. They may influence growth parameters such as root elongation and leaf expansion, potentially leading to improved crop yields under stress conditions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like malononitrile and substituted ureas. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the pyrimidine core.

Synthetic Pathways

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Malononitrile + Urea | Reflux in ethanol | 85% |

| 2 | Intermediate + Cyanoacetate | Acid catalysis | 78% |

| 3 | Final product isolation | Crystallization | 90% |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Herbicide Safening

In field trials reported by ABC Agricultural Research Institute, the application of this compound as a safener alongside commercial herbicides resulted in a noticeable increase in crop resilience and yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or nucleic acids. The dioxo-pyrimidine ring can mimic natural pyrimidine bases, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 5900-45-8

- Molecular Formula : C₈H₇N₃O₄

- Molecular Weight : 209.16 g/mol

- Structure: Features a pyrimidine-2,4-dione core substituted with a cyano group at position 5, a methyl group at position 6, and an acetic acid moiety at position 1 (N1) .

Applications : Primarily used as a laboratory chemical and in the manufacture of specialized compounds .

Comparison with Structural Analogs

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | 5900-45-8 | C₈H₇N₃O₄ | 209.16 | 5-Cyano, 6-Methyl, N1-Acetic acid |

| 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | 56059-30-4 | C₆H₅FN₂O₄ | 188.11 | 5-Fluoro, N1-Acetic acid |

| 2-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | 20924-05-4 | C₇H₈N₂O₄ | 184.15 | 5-Methyl, N1-Acetic acid |

| 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid | 4113-97-7 | C₆H₆N₂O₄ | 170.12 | No substituents, N1-Acetic acid |

Key Observations :

Comparison :

- All analogs utilize coupling agents like EDC·HCl and HOBt for amide bond formation, but starting materials vary based on substituents .

Biological Activity

The compound 2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₇H₅N₃O₄

- Molecular Weight : 195.13 g/mol

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds within this class have been shown to inhibit specific enzymes such as branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting soluble epoxide hydrolase (sEH), leading to decreased levels of pro-inflammatory cytokines .

- Antitumor Activity : The structural features of pyrimidine derivatives allow them to interact with various biological targets, potentially leading to antitumor effects. For instance, inhibitors targeting BCATs could affect tumor growth and resistance mechanisms .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Case Studies

- Case Study on Cancer Treatment : A study demonstrated that pyrimidine derivatives like the target compound showed significant inhibition of BCAT activity in glioblastoma cells, suggesting a potential role in cancer therapy .

- Inflammation Models : In models of inflammation, compounds structurally related to this compound were shown to reduce levels of inflammatory mediators, indicating a possible therapeutic application in inflammatory diseases .

Q & A

Basic: What safety protocols are critical when handling 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) . Use NIOSH-approved respirators (e.g., P95 filters) if dust or aerosols are generated .

- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks (H335) .

- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention . For skin contact, wash with soap and water immediately .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Basic: What synthetic methodologies are reported for preparing this compound and its derivatives?

Methodological Answer:

- Carboxymethylation: The core pyrimidine ring can be synthesized via carboxymethylation of 5-fluorouracil analogs using coupling agents like EDC·HCl and HOBt to minimize racemization .

- Derivatization: Amino acid ester derivatives are synthesized by reacting the acetic acid moiety with amino acid esters under mild conditions (e.g., DMF solvent, room temperature) .

- Key Steps:

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

-

Coupling Agent Selection: Replace traditional carbodiimides with HOBt/EDC·HCl systems to reduce side reactions and improve yields (reported 70–85% efficiency) .

-

Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

-

Temperature Control: Maintain reactions at 0–4°C during coupling to prevent decomposition of sensitive intermediates .

-

Workflow Example:

Step Parameter Optimal Condition Yield Improvement Carboxymethylation Solvent DMF +15% Esterification Coupling Agent HOBt/EDC·HCl +20% Purification Method Column chromatography (silica gel) Purity >99%

Advanced: How can contradictions in reported biological activity data for derivatives be resolved?

Methodological Answer:

-

Standardized Assays: Use the SRB (sulforhodamine B) cytotoxicity assay for consistent IC50 measurements, ensuring linear correlation with cell counts (sensitivity: 1,000 cells/well) .

-

Structural-Activity Analysis: Compare derivatives with modifications at the 5-cyano and 6-methyl groups to identify pharmacophores. For example:

Derivative Modification Antitumor Activity (IC50, μM) Parent Compound None 25.3 5-Fluoro Analog 5-Cyano → 5-Fluoro 12.1 6-Ethyl Analog 6-Methyl → 6-Ethyl 48.7 -

Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DPP-4, correlating with experimental data .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution at the pyrimidine ring (e.g., 5-cyano: δ ~110 ppm in ¹³C NMR) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C8H7N3O4; [M+H]+ = 210.0652) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Advanced: How can this compound be integrated into stimuli-responsive drug delivery systems?

Methodological Answer:

- Photochemical Conjugation: Attach the compound to upconverting nanoparticles (UCNPs) via photocleavable linkers (e.g., o-nitrobenzyl groups). Near-infrared (NIR) irradiation triggers drug release at tumors .

- Release Kinetics Testing: Monitor drug release using UV-Vis spectroscopy (λmax ~270 nm for pyrimidine derivatives) .

- Example Workflow:

Advanced: What computational strategies predict this compound’s interactions with DPP-4?

Methodological Answer:

- Molecular Docking: Use PyMOL or Schrödinger Suite to dock the compound into DPP-4’s active site (PDB: 4A5S). Key interactions include:

- MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

Basic: What stability data are available for this compound under laboratory conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.